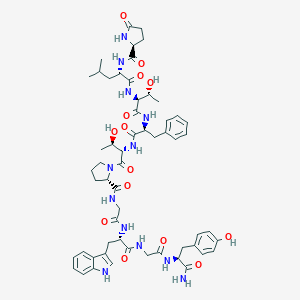
Taa-hoth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypotrehalosemic hormone, tabanus atratus, is a neuropeptide hormone isolated from the corpora cardiaca of horse flies (Diptera: Tabanidae). This hormone plays a crucial role in regulating trehalose metabolism in insects, particularly by reducing trehalose levels in the haemolymph under surplus energy conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary structure of hypotrehalosemic hormone, tabanus atratus, was determined using automated gas-phase Edman degradation of the peptides deblocked by pyroglutamate aminopeptidase and fast atom bombardment mass spectrometry . The synthetic peptides exhibited identical chromatographic, spectroscopic, and biological properties to the natural hormone .
Industrial Production Methods
the synthesis of neuropeptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
Types of Reactions
Hypotrehalosemic hormone, tabanus atratus, primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation .
Common Reagents and Conditions
Common reagents used in the synthesis of hypotrehalosemic hormone, tabanus atratus, include protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed
The major product formed from the synthesis of hypotrehalosemic hormone, tabanus atratus, is the peptide itself, which consists of a specific sequence of amino acids .
Scientific Research Applications
Hypotrehalosemic hormone, tabanus atratus, has several scientific research applications:
Mechanism of Action
Hypotrehalosemic hormone, tabanus atratus, exerts its effects by activating haemolymph trehalose uptake and degradation under surplus energy conditions . It binds to specific receptors on target cells, initiating a cascade of biochemical reactions that lead to the reduction of trehalose levels in the haemolymph .
Comparison with Similar Compounds
Similar Compounds
Tabanus atratus adipokinetic hormone: Another neuropeptide hormone from the same species, which stimulates lipid mobilization.
Hypertrehalosemic hormone: A hormone that increases trehalose levels in the haemolymph.
Uniqueness
Hypotrehalosemic hormone, tabanus atratus, is unique in its ability to reduce trehalose levels in the haemolymph, whereas similar compounds like hypertrehalosemic hormone have the opposite effect . This distinct function makes it a valuable tool for studying metabolic regulation in insects .
Properties
CAS No. |
125009-46-3 |
|---|---|
Molecular Formula |
C57H74N12O14 |
Molecular Weight |
1151.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1 |
InChI Key |
ZPRYIBJWNDQEBJ-VZVMHJBISA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |
Key on ui other cas no. |
125009-46-3 |
sequence |
XLTFTPGWGY |
Synonyms |
hypotrehalosemic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 Taa-HoTH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















